molecular formula C17H19NO3 B5784906 N-[bis(4-methoxyphenyl)methyl]acetamide

N-[bis(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5784906
M. Wt: 285.34 g/mol
InChI Key: PDKJIVPNHTWESX-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]acetamide is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-methoxybenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Methoxybenzyl chloride+AcetamideNaOH, refluxThis compound\text{4-Methoxybenzyl chloride} + \text{Acetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-Methoxybenzyl chloride+AcetamideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A related compound with a single 4-methoxyphenyl group.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with a naphthalene core.

    N-(4-methoxyphenyl)-N-methylacetamide: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

N-[bis(4-methoxyphenyl)methyl]acetamide is unique due to the presence of two 4-methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKJIVPNHTWESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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